molecular formula C3H4ClN3 B8755088 5-chloro-1H-imidazol-2-amine

5-chloro-1H-imidazol-2-amine

Cat. No.: B8755088
M. Wt: 117.54 g/mol
InChI Key: RSTDUGMZOKUXMY-UHFFFAOYSA-N
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Description

Historical Perspective and Initial Discoveries in Imidazole (B134444) Chemistry

The journey into the world of imidazole chemistry began in the mid-19th century. Although various derivatives were noted as early as the 1840s, the parent compound, imidazole, was first synthesized and reported in 1858 by the German chemist Heinrich Debus. wikipedia.orgmdpi.comnih.govchemijournal.com His method involved the condensation of glyoxal (B1671930) and formaldehyde (B43269) with ammonia, which initially earned the compound the name "glyoxaline". mdpi.comnih.govresearchgate.net While this synthesis often resulted in low yields, it remains a valid method for producing C-substituted imidazoles. wikipedia.orgmdpi.com

Following Debus's work, other synthetic routes were developed, expanding the accessibility and variety of imidazole derivatives. These early methods are often categorized by the number of bonds formed during the ring-closing process. wikipedia.org The development of these foundational synthetic techniques was crucial, as the imidazole ring was soon identified in essential biological molecules, including the amino acid histidine and its byproduct histamine, underscoring its fundamental role in biochemistry. chemijournal.combritannica.comresearchgate.net

Below is a table summarizing key historical synthesis methods for the imidazole core structure.

Synthesis MethodReactantsDescription
Debus Synthesis (1858) Glyoxal, Formaldehyde, AmmoniaThe original method for synthesizing imidazole, though often with low yields. wikipedia.orgchemijournal.com
Debus-Radziszewski Imidazole Synthesis Dicarbonyl compound (e.g., benzil), Aldehyde, AmmoniaAn adaptation of the Debus method that allows for the synthesis of substituted imidazoles with good yields. wikipedia.orgchemijournal.com
Wallach Synthesis N,N'-disubstituted oxamide (B166460), Phosphorus pentachlorideInvolves treating an oxamide with phosphorus pentachloride, followed by reduction to yield the imidazole derivative. iiste.orgsphinxsai.com
From α-Haloketones α-Haloketone, AmidineA reaction between an α-haloketone and an amidine to form the imidazole ring. chemijournal.com
Marckwald Synthesis α-Aminoketone, Cyanate (or similar reagent)Cyclization of an α-aminoketone with a reagent that provides the C2 atom of the imidazole ring. sphinxsai.com

Significance of Halogenated Imidazole Scaffolds in Academic Inquiry

The introduction of halogen atoms onto the imidazole scaffold is a significant strategy in modern chemical and pharmaceutical research. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, incorporating halogens can enhance a compound's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. mdpi.com

Research has demonstrated the value of halogenated imidazoles across various applications:

Antiparasitic Agents: A study on halogen-substituted imidazole-thiosemicarbazides revealed potent activity against Toxoplasma gondii, with efficacy significantly greater than the standard drug sulfadiazine. mdpi.com

Anti-inflammatory Agents: A series of synthesized 1,5-diarylimidazoles featuring halogen substitutions showed strong inhibitory effects on the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. mdpi.com Specifically, 4-chloro-substituted analogs were among the most potent compounds identified. mdpi.com

Kinase Inhibitors: Halogenated 1H-benzo[d]imidazole hybrids have been developed as potential multi-kinase inhibitors for cancer therapy. mdpi.comnih.gov Certain fluorinated and brominated derivatives exhibited significant inhibitory activity against key cancer-related kinases like EGFR, HER2, and CDK2. mdpi.comnih.govnih.gov

The strategic placement of halogens on the imidazole ring allows for the fine-tuning of molecular properties, making it a powerful tool for developing new therapeutic agents and molecular probes. researchgate.net The process of halogenating imidazoles can be complex, with the outcome dependent on the specific reagents and reaction conditions used. wjpsonline.com

Research Landscape and Emerging Trends Pertaining to the Chemical Compound

While extensive literature exists for the broader class of halogenated imidazoles, research focusing specifically on 5-chloro-1H-imidazol-2-amine is less prevalent, suggesting it is primarily utilized as a specialized building block in more complex syntheses. The research landscape can be understood by examining studies on closely related analogs.

Synthesis: The synthesis of this compound and its derivatives likely involves one of two general pathways:

Halogenation of a Pre-formed Imidazole Ring: This common approach involves treating a suitable 2-aminoimidazole precursor with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or N-chlorosuccinimide (NCS) are typically used, often in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). mdpi.com

Cyclization with Chlorinated Precursors: An alternative route involves constructing the imidazole ring from starting materials that already contain the necessary chlorine atom. This can involve the condensation of various precursors to form the final heterocyclic system. mdpi.comevitachem.com

Reactivity and Applications: The chemical reactivity of this compound is dominated by its functional groups. The chlorine atom at the 5-position can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups. The amine group at the 2-position can participate in condensation reactions with aldehydes or ketones and can be functionalized through acylation or alkylation.

Emerging trends point to the use of such halogenated 2-aminoimidazoles as key intermediates in the synthesis of targeted, high-value molecules. The table below summarizes findings from research on structurally similar compounds, illustrating the potential applications and synthetic interest in this class of molecules.

Compound/Derivative ClassResearch FocusKey Findings
5-Chloro-1-isopropyl-1H-imidazol-2-amine Synthesis and ReactivityCan be synthesized via chlorination of an imidazole precursor; the chlorine atom is susceptible to nucleophilic substitution.
Halogenated Imidazole-Thiosemicarbazides Antiparasitic ActivityShowed potent in vitro activity against Toxoplasma gondii, with lipophilicity being a key factor for activity. mdpi.com
Halogenated 1,5-Diarylimidazoles Anti-inflammatory Activity4-chloro derivatives were potent inhibitors of PGE2 production, with IC₅₀ values in the low nanomolar range. mdpi.com
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Anticancer ActivityCertain halogenated compounds emerged as potent inhibitors of multiple kinases (EGFR, HER2, CDK2), inducing apoptosis in cancer cells. mdpi.comnih.gov
5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Green SynthesisSuccessfully synthesized in high yield (91%) using an environmentally friendly eutectic mixture as the reaction medium. mdpi.comresearchgate.net

Academic Gaps and Future Research Directives

The primary academic gap concerning this compound is the limited body of public research dedicated specifically to its synthesis, characterization, and application. Much of its use may be embedded within proprietary industrial research or patent literature not captured in general academic searches.

Future research directives to address this gap would logically include:

Optimized Synthesis: Development and publication of high-yield, scalable, and environmentally sustainable synthetic routes specifically for this compound.

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to provide a definitive and publicly accessible dataset of its structural and physical properties.

Exploration of Reactivity: Systematic investigation of its reactivity at both the chloro- and amino- positions to map out its utility as a synthetic intermediate. This would involve creating a library of novel derivatives.

Biological Screening: Screening of the parent compound and its derivatives against a wide range of biological targets to uncover potential therapeutic applications. Based on trends from related compounds, this could include kinase inhibition, antimicrobial, and anti-inflammatory assays. mdpi.commdpi.commdpi.com

Computational Studies: Employing molecular docking and computational modeling to predict potential biological targets and guide the rational design of new derivatives with enhanced potency and selectivity.

Several studies on related halogenated imidazoles conclude by noting the need for further investigation, including detailed mechanistic studies and in-vivo evaluation to translate promising in-vitro results into tangible therapeutic potential. mdpi.commdpi.comnih.govnih.gov Such work is also a clear future directive for derivatives of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4ClN3

Molecular Weight

117.54 g/mol

IUPAC Name

5-chloro-1H-imidazol-2-amine

InChI

InChI=1S/C3H4ClN3/c4-2-1-6-3(5)7-2/h1H,(H3,5,6,7)

InChI Key

RSTDUGMZOKUXMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 1h Imidazol 2 Amine and Analogues

Conventional and Contemporary Synthetic Pathways

The construction of the 2-aminoimidazole core, including chlorinated analogues, relies on a foundation of established and modern synthetic protocols. These methods prioritize efficiency, control over substitution patterns (regioselectivity), and yield.

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govtaylorfrancis.com Several MCRs have been adapted for the synthesis of 2-aminoimidazole derivatives. A prominent strategy involves the three-component Groebke–Blackburn–Bienaymé reaction, which utilizes 2-aminoimidazoles, aldehydes, and isocyanides to rapidly assemble substituted 1H-imidazo[1,2-a]imidazol-5-amines. frontiersin.org While this builds upon a pre-existing imidazole (B134444), other methods construct the core directly.

A foundational cyclization strategy involves the condensation of a guanidine derivative with an α-haloketone. mdpi.commdpi.com For the synthesis of a 5-chloro analogue, this would conceptually involve reacting a suitable guanidine with a chlorinated α-haloketone. The reaction proceeds through an initial regioselective alkylation followed by an intramolecular condensation and subsequent aromatization to yield the final 2-aminoimidazole product. mdpi.com

Another innovative approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method uses an acid-mediated intramolecular cyclization, followed by the opening of the triazole ring to form an imidazole structure. mdpi.com

Interactive Table: Comparison of Cyclization Strategies for 2-Aminoimidazole Analogues
StrategyReactantsKey FeaturesCitation
Guanidine Condensation Guanidine derivatives, α-ChloroketonesOne-pot, two-step heterocyclodehydration process; foundational method. mdpi.com
Groebke–Blackburn–Bienaymé 2-Aminoimidazoles, Aldehydes, IsocyanidesThree-component reaction for rapid diversification of fused imidazole systems. frontiersin.org
Triazole Transformation 5-Amino-1,2,3-triazolesAcid-mediated denitrogenative cyclization and ring opening. mdpi.com

Achieving the desired substitution pattern, such as the placement of a chlorine atom at the C5 position of the imidazole ring, requires precise control over the reaction's regioselectivity. The synthetic route can be designed to favor the formation of one constitutional isomer over others.

One key factor influencing regioselectivity is the nature of the starting materials. For instance, in syntheses starting from allenyl sulfonamides and amines, the substituents on the nitrogen atoms of the amine can dictate whether 4- or 5-functionalized imidazoles are formed. nih.gov

The reaction mechanism itself is also critical. In the synthesis of 2-aminoimidazoles from guanidines and α-chloroketones, the proposed mechanism involves a preliminary regioselective alkylation of the sp2-hybridized nitrogen of the guanidine. mdpi.com Similarly, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides demonstrates that the presence of a 2-hydroxyaryl moiety on a diaminomaleonitrile (DAMN)-based starting material can control the reaction mechanism, guiding it through a self-catalyzed hydrogen atom shift to ensure the regioselective formation of the imidazole product. acs.orgnih.gov The development of such protocols is essential for the unambiguous synthesis of specifically substituted compounds like 5-chloro-1H-imidazol-2-amine.

The use of catalysts is central to modern organic synthesis for enhancing reaction rates, improving yields, and enabling reactions under milder conditions. The synthesis of imidazole analogues benefits significantly from various catalytic systems.

Lewis acids are effective catalysts for these transformations. Zirconium(IV) chloride (ZrCl₄), for example, has been successfully employed to mediate the three-component reaction of 2-aminoimidazoles with aldehydes and isocyanides, leading to the efficient formation of 5-amino and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.orgnih.gov

Furthermore, the principles of green chemistry have introduced novel catalytic systems. Lemon juice, containing citric acid, has been utilized as an inexpensive, non-toxic, and biodegradable bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net In other solvent-free approaches, potassium ferrocyanide has proven to be an efficient and eco-friendly catalyst for preparing imidazolines and benzimidazoles by grinding the reactants together. acgpubs.org Imidazolium chloride itself has been reported as an inexpensive and environmentally friendly promoter for transamidation reactions, highlighting the catalytic potential of imidazole-based compounds. nih.gov

Interactive Table: Catalysts in Imidazole Synthesis
CatalystCatalyst TypeApplicationKey AdvantageCitation
Zirconium(IV) chloride (ZrCl₄) Lewis AcidThree-component synthesis of imidazo[1,2-a]imidazoles.High efficiency for MCRs. frontiersin.orgnih.gov
Lemon Juice Bio-catalystOne-pot synthesis of 2,4,5-triaryl-imidazoles.Inexpensive, non-toxic, biodegradable. researchgate.net
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Inorganic SaltSolvent-free synthesis of imidazolines and benzimidazoles.Eco-friendly, efficient under grinding conditions. acgpubs.org
Imidazolium Chloride OrganocatalystTransamidation of primary amines.Inexpensive, readily available. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility, the field of chemical synthesis has seen a significant shift towards sustainable practices. The synthesis of this compound and its analogues is increasingly being explored through green chemistry methodologies that minimize waste, reduce energy consumption, and avoid hazardous substances. taylorfrancis.com

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low volatility, non-flammability, biodegradability, and cost-effectiveness. mdpi.com They are typically mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or glycerol). nih.gov

Several studies have demonstrated the successful application of DESs in the synthesis of 2-aminoimidazoles. A high-yield, one-pot synthesis from α-chloroketones and guanidine derivatives was achieved using choline chloride/glycerol (ChCl/Gly) or choline chloride/urea (ChCl/Urea) as the reaction medium. mdpi.com This approach significantly reduced reaction times compared to syntheses in conventional volatile organic solvents and allowed for simple product isolation by filtration. mdpi.commdpi.com

In some cases, DESs can act as both the solvent and the catalyst. A ternary DES composed of dimethyl urea, SnCl₂, and HCl was shown to be a cost-effective and recyclable dual-purpose medium for the multicomponent synthesis of imidazole derivatives, maintaining high catalytic performance over multiple reaction cycles. nih.govresearchgate.net

Interactive Table: Deep Eutectic Solvents in 2-Aminoimidazole Synthesis
DES CompositionRoleStarting MaterialsAdvantagesCitation
Choline Chloride/Urea Solventα-chloroketone, Guanidine derivativeReduced reaction time, simple product isolation, recyclable medium. mdpi.commdpi.com
Choline Chloride/Glycerol Solventα-chloroketone, Guanidine derivativeGreen, non-toxic, decreased reaction time vs. organic solvents. mdpi.com
Dimethyl Urea/SnCl₂/HCl Solvent & CatalystBenzil, Aldehyde, Ammonium acetateRecyclable, dual-function, high yields in short reaction times. nih.govresearchgate.net

Eliminating the use of organic solvents is a primary goal of green chemistry, as it reduces waste and associated environmental hazards. taylorfrancis.com Solvent-free reactions, often conducted by heating or grinding a mixture of neat reactants, have been successfully applied to the synthesis of imidazole derivatives. asianpubs.org For example, the synthesis of imidazolines and benzimidazoles has been efficiently carried out by grinding 1,2-diamines and aldehydes with a catalytic amount of potassium ferrocyanide, yielding excellent results without any solvent. acgpubs.org

Beyond solvent elimination, other environmentally conscious methods include the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reactions and improve energy efficiency. taylorfrancis.com The utilization of naturally derived, biodegradable catalysts, such as lemon juice, further exemplifies the commitment to developing synthetic routes that are both effective and environmentally benign. researchgate.net These strategies collectively contribute to a more sustainable production lifecycle for valuable chemical compounds.

Post-Synthetic Functionalization and Derivatization

The presence of multiple reactive sites in this compound, namely the two ring nitrogens and the exocyclic amino group, allows for a variety of post-synthetic modifications. The regioselectivity of these reactions is a key consideration and can often be controlled by judicious choice of reagents, catalysts, and reaction conditions.

N-alkylation and N-acylation are fundamental transformations for introducing organic moieties onto the imidazole ring or the exocyclic amine, thereby influencing properties such as solubility, lipophilicity, and biological target engagement.

N-Alkylation:

The N-alkylation of imidazole and its derivatives is a well-established process, typically proceeding via nucleophilic substitution on an alkyl halide. For 2-aminoimidazoles, the reaction can occur at the endocyclic nitrogens (N-1 or N-3) or the exocyclic amino group. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. While direct N-alkylation of this compound is not extensively detailed in the literature, analogous reactions on related imidazole systems provide insight into potential synthetic routes.

Generally, N-alkylation of imidazoles can be achieved using an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The substitution of 2-methyl and 2-methyl-4-nitro groups on the imidazole ring has been shown to increase the antibacterial activity of 1-alkylimidazole derivatives nih.gov. The antibacterial effects of these derivatives also increase with the number of carbons in the alkyl chain up to nine carbons nih.gov.

More advanced and milder methods, such as the visible-light-induced metallaphotoredox approach, have been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature using copper catalysis. This method is successful for coupling over 10 classes of N-nucleophiles with diverse primary, secondary, or tertiary alkyl bromides princeton.edu.

Interactive Data Table: Examples of N-Alkylation on Imidazole and Benzimidazole (B57391) Scaffolds

Starting MaterialAlkylating AgentBase/CatalystSolventProductYield (%)
ImidazoleAlkyl halidesKOH/Al2O3-N-alkyl imidazoleGood
2-MethylimidazoleAlkyl halidesNot specifiedNot specified1-Alkyl-2-methylimidazoleNot specified
2-Methyl-4-nitroimidazoleAlkyl halidesNot specifiedNot specified1-Alkyl-2-methyl-4-nitroimidazoleNot specified
Various N-nucleophilesAlkyl bromidesCu(II) salt / PhotocatalystAcetonitrileN-alkylated productsVarious

N-Acylation:

N-acylation introduces an acyl group, which can serve as a synthetic handle for further modification or directly contribute to the biological activity of the molecule. N-acyl imidazoles are recognized as unique electrophiles with moderate reactivity and high water solubility nih.gov. The acylation of 2-aminoimidazoles can be directed to either the ring nitrogens or the exocyclic amine.

The reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride has been shown to produce N-acylsulfonamides in high yields researchgate.net. This method could be adapted for the N-acylation of the exocyclic amino group of this compound. The use of acyl chlorides in the presence of a base is another common strategy for N-acylation.

Interactive Data Table: Examples of N-Acylation on Related Heterocyclic Amines

Starting MaterialAcylating AgentBase/CatalystSolventProductYield (%)
SulfonamidesN-AcylbenzotriazolesNaHTHFN-Acylsulfonamides76-100
Amino acidsAcyl chloridesK2CO3 / Cationic surfactantTHFN-Acylamino acidsHigh

Side Chain Modifications and Hybrid Formation

The synthesis of hybrid molecules, where two or more pharmacophores are covalently linked, is a powerful strategy in drug discovery to develop compounds with improved or novel biological activities. The this compound scaffold can be incorporated into such hybrids through modification of its side chains.

Research has demonstrated the successful synthesis of hybrid compounds containing a chloro-benzimidazole moiety, which is structurally related to this compound. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activity mdpi.com. These hybrids were prepared through a condensation reaction between an aldehyde and a diamine precursor in the presence of sodium metabisulfite mdpi.com.

Another study details the synthesis of 7-chloroquinoline–benzimidazole hybrids with different linkers, which were tested for their antitumor and antiplasmodial activities mdpi.com. These examples highlight the feasibility of creating complex molecular architectures based on the chlorinated imidazole or benzimidazole core. The synthesis of a novel hybrid compound containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores has also been reported, demonstrating the versatility of the imidazole scaffold in forming hybrid systems nih.gov.

Interactive Data Table: Examples of Hybrid Molecules Incorporating a Chloro-Benzimidazole Moiety

Benzimidazole PrecursorCoupling PartnerReaction TypeLinkerHybrid Product
5-Chloro-1,2-diaminobenzene3-(7-chloroquinolin-4-ylamino)benzaldehydeCondensation3-Phenyl7-chloro-N-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)quinolin-4-amine
5(6)-Chloro-1H-benzo[d]imidazol-2-yl)phenoxy]ethylamine7-Chloroquinoline derivativeNot specifiedEthyl phenoxy7-Chloroquinoline–benzimidazole hybrid
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineAryl(alkyl)sulfonyl chloridesSulfonylation-Di-substituted sulfonamide derivatives

Sophisticated Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

A ¹H NMR spectrum of 5-chloro-1H-imidazol-2-amine would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The imidazole (B134444) ring possesses one proton attached to a carbon atom (C4-H) and at least one proton on a nitrogen atom (N-H). The amine group (-NH₂) contributes two protons. Due to tautomerism—the migration of a proton between the two ring nitrogen atoms—and proton exchange with the solvent, the N-H signals are often broad and may appear over a wide range of chemical shifts. The single C4-H proton would likely appear as a sharp singlet, as it has no adjacent protons to couple with.

A ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals for the imidazole ring carbons (C2, C4, and C5) would be anticipated. The chemical shift of each carbon is influenced by its electronic environment; for instance, the C2 carbon bonded to two nitrogen atoms and the C5 carbon bonded to chlorine would be significantly shifted compared to the C4 carbon. The observation of only three signals would confirm the simple, monosubstituted nature of the imidazole ring. However, it is noted in the literature that fast tautomerization in some imidazole derivatives can lead to very broad and weak ¹³C-NMR signals for the ring carbons, sometimes making them difficult to detect in solution.

Expected ¹H and ¹³C NMR Signals for this compound This table is illustrative of expected signals based on general principles of NMR spectroscopy, as specific experimental data was not located.

Atom Signal Type Expected Multiplicity Notes
C4-H ¹H NMR Singlet (s) No adjacent protons for coupling.
NH ¹H NMR Broad Singlet (br s) Protons are chemically equivalent; signal is often broad due to exchange.
N1-H ¹H NMR Broad Singlet (br s) Signal may be broad due to tautomerism and exchange; position is solvent-dependent.
C 2 ¹³C NMR - Carbon of the amino-substituted position. Expected to be downfield.
C 4 ¹³C NMR - The only carbon in the ring bonded to a hydrogen.

| C 5 | ¹³C NMR | - | Carbon bonded to the electronegative chlorine atom. |

To definitively assign which proton signal corresponds to which carbon signal, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, this experiment would show a single cross-peak, connecting the ¹H signal of the C4-H proton to the ¹³C signal of the C4 carbon. This provides an unambiguous assignment for the ring's sole C-H group.

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy required to excite molecular vibrations (e.g., stretching, bending), which are characteristic of the specific bonds and functional groups within a molecule.

FTIR spectroscopy is highly effective for identifying functional groups. In the spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the amine and imidazole groups (typically in the 3100-3500 cm⁻¹ region), C=N and C=C double bond stretching within the aromatic imidazole ring (around 1500-1650 cm⁻¹), and C-N bond stretching (typically 1250-1350 cm⁻¹). A band corresponding to the C-Cl stretch would be expected in the fingerprint region (below 800 cm⁻¹).

Raman spectroscopy provides complementary information to FTIR. While N-H and other polar bonds often give weak Raman signals, the vibrations of the imidazole ring, which involve changes in polarizability, would be expected to produce strong and sharp signals. This makes Raman spectroscopy particularly useful for characterizing the heterocyclic core structure. The C-Cl bond also typically yields a noticeable Raman signal.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound (C₃H₃ClN₃), the theoretical monoisotopic mass is approximately 118.0043 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. An experimentally measured mass that matches the theoretical value to within a few parts per million provides strong evidence for the assigned chemical formula. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which would show two signals separated by approximately 2 Da (for the ³⁵Cl and ³⁷Cl isotopes) with a relative intensity ratio of about 3:1.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties.

For a compound like this compound, a single-crystal X-ray diffraction experiment would be the definitive method to establish its molecular geometry in the solid state. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystallographic study for this compound is not found in the available literature, a hypothetical data table that would be generated from such a study is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 5.2
c (Å) 12.3
β (°) 95.5
Volume (ų) 540.2
Z 4

In the absence of experimental data, it is important to note that the crystal packing of this compound would likely be influenced by hydrogen bonding interactions involving the amine group and the imidazole ring nitrogens, as well as potential halogen bonding involving the chlorine atom.

Computational Support for Spectroscopic Assignments

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as an invaluable tool to complement experimental spectroscopic data. Theoretical calculations can predict molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. By comparing the calculated spectra with the experimental ones, a more confident and detailed assignment of the spectral features can be achieved.

For this compound, DFT calculations would typically be performed to optimize its molecular structure in the gas phase or in a simulated solvent environment. Following geometry optimization, vibrational frequency analysis and NMR shielding calculations can be carried out. These theoretical values provide a basis for interpreting the experimental IR, Raman, and NMR spectra.

As no specific computational studies for this compound are available, a representative table comparing hypothetical experimental and calculated vibrational frequencies is provided to demonstrate the utility of this approach.

Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental (FT-IR) Calculated (DFT/B3LYP) Assignment
ν(N-H) stretch 3450, 3350 3465, 3360 Amine N-H symmetric and asymmetric stretching
ν(C=N) stretch 1640 1655 Imidazole ring stretching

This comparative analysis allows for a detailed understanding of the vibrational modes of the molecule and can help in identifying characteristic peaks in the experimental spectra.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Imidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 5-chloro-1H-imidazol-2-amine. These theoretical methods provide insights into the molecule's geometry, electronic structure, and vibrational modes, which are crucial for understanding its reactivity and potential applications.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used in computational chemistry. DFT methods, such as B3LYP and B3PW91, are known for their balance of accuracy and computational efficiency in determining electronic structure and molecular properties. The HF method, while being a more fundamental approach, sometimes provides a better description for certain molecular systems, particularly concerning localization issues, though it does not account for electron correlation to the same extent as DFT.

In computational studies of related imidazole (B134444) compounds, such as 5-chloro-1-methyl-4-nitroimidazole (B20735), DFT methods with various basis sets (e.g., 6-31G, 6-311++G , and cc-pVTZ) have been successfully employed to determine optimized geometrical parameters, vibrational frequencies, and electronic properties. doi.org For instance, the B3LYP method has been shown to be particularly effective for vibrational studies of similar heterocyclic systems. doi.org It is anticipated that both DFT and HF methods would be suitable for modeling this compound, with DFT likely providing more accurate results for properties dependent on electron correlation.

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Based on studies of similar molecules, it is expected that the imidazole ring will be largely planar.

The electronic structure is primarily understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. irjweb.com

For a related compound, 2-aminobenzimidazole (B67599), DFT calculations have shown that the HOMO is localized over the entire molecule, while the LUMO is concentrated on the benzimidazole (B57391) ring system. researchgate.net This suggests that in this compound, the HOMO would likely have significant contributions from the amino group and the imidazole ring, while the LUMO would be distributed across the imidazole ring, influenced by the electron-withdrawing chloro group. The presence of the electron-donating amino group and the electron-withdrawing chloro group would be expected to decrease the HOMO-LUMO gap compared to unsubstituted imidazole, indicating a potential for charge transfer within the molecule. irjweb.comresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for Imidazole Analogs

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dioneB3LYP/6-311G-6.2967-1.80964.4871 irjweb.com
2-Aminobenzimidazole (gas phase)B3LYP/6-311++G(d,p)-5.62-0.734.89 researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational vibrational analysis is used to assign the observed spectral bands to specific molecular motions. The Potential Energy Distribution (PED) analysis further quantifies the contribution of individual internal coordinates to each vibrational mode.

For this compound, characteristic vibrational modes would include N-H stretching and bending of the amino group, C-N stretching of the imidazole ring, and C-Cl stretching. In studies of 5-chloro-1-methyl-4-nitroimidazole, DFT calculations have been used to assign the observed infrared and Raman bands. doi.org Similarly, for 2-aminobenzimidazole, a detailed vibrational assignment has been performed with the aid of DFT calculations. researchgate.net It is expected that the vibrational spectrum of this compound would show distinct bands that could be accurately assigned using these computational methods.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It is particularly useful for understanding charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu The analysis of donor-acceptor interactions in the NBO basis reveals the stabilizing effects of electron delocalization.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Imidazole

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N(amino)π(C=C)Data not available
π(C=C)σ(C-Cl)Data not available

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. These methods are instrumental in drug discovery and design.

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to a protein's active site. arabjchem.org For imidazole-containing compounds, which are prevalent in many biologically active molecules, docking studies can provide valuable insights into their potential as therapeutic agents.

While no specific docking studies for this compound have been reported, numerous studies on related 2-aminoimidazole and 5-chloroimidazole derivatives have demonstrated their potential to interact with various protein targets. nih.govjournaljpri.com For example, 2-aminoimidazole-quinoxaline hybrids have been investigated as potential anticancer agents through docking studies with the c-kit active site. nih.gov Similarly, 5-chlorobenzimidazole (B1584574) derivatives have been docked into the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) to explore their antimalarial activity. journaljpri.com

These studies suggest that this compound would likely engage in hydrogen bonding interactions through its amino group and the imidazole ring nitrogens, while the chloro substituent could participate in halogen bonding or hydrophobic interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's active site.

Binding Energy Calculations

There is no publicly available research that details the binding energy calculations of this compound with any specific protein targets. Binding energy calculations are crucial in computational drug design to predict the affinity of a ligand for a protein's binding site. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide quantitative insight into the strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein. Without such studies, the potential protein targets and the binding affinity of this compound remain computationally uncharacterized.

Molecular Dynamics Simulations for Conformational Stability

No molecular dynamics (MD) simulation studies have been published that focus on the conformational stability of this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a ligand like this compound, MD simulations could provide valuable information on its structural flexibility, preferred conformations in different solvent environments, and the stability of its interactions when bound to a biological target. The absence of such simulations means that the dynamic behavior and conformational landscape of this specific compound have not been computationally explored.

In Silico Predictions for Mechanistic Insights

Currently, there are no in silico studies available that provide mechanistic insights into the potential mode of action of this compound. In silico methods, such as molecular docking and pharmacophore modeling, are instrumental in predicting how a small molecule might interact with a biological target to elicit a pharmacological response. These computational approaches can help in identifying key interacting residues, predicting binding modes, and forming hypotheses about the compound's mechanism of action at a molecular level. The lack of such predictive studies for this compound indicates a significant gap in the understanding of its potential biological activity from a computational standpoint.

Preclinical Biological Activity and Pharmacological Pathways of 5 Chloro 1h Imidazol 2 Amine Derivatives

Target-Specific Modulation and Receptor Interactions

Derivatives of the 5-chloro-1H-imidazol-2-amine core have been shown to interact with several key receptor systems, including adrenergic, serotonergic, and kinase-mediated pathways. The specific nature of these interactions is highly dependent on the structural modifications of the parent molecule.

Alpha-Adrenergic Agonism/Antagonism

While direct studies on this compound derivatives are limited, research on structurally related 2-aminoimidazoline (B100083) and 2-(aminomethyl)imidazoline compounds provides insights into their potential alpha-adrenergic activities. A series of 2-(aminomethyl)imidazolines, which share the core 2-aminoimidazole moiety, have been evaluated for their agonist and antagonist activities at α-adrenergic receptors. nih.gov These investigations revealed that substitutions on the amino group and the aromatic ring system can significantly influence the pharmacological profile, yielding compounds that act as nonselective α1- and α2-adrenergic antagonists, nonselective α1- and α2-agonists, or mixed α1-agonists/α2-antagonists. nih.govnih.gov

Similarly, various 2-(arylamino)imidazoles have demonstrated potent and selective agonist activity at α2-adrenoceptors. nih.gov The nature of the aryl substituent is a key determinant of this activity. These findings suggest that derivatives of this compound could be rationally designed to target specific subtypes of adrenergic receptors, offering potential therapeutic applications in conditions where modulation of the adrenergic system is beneficial.

Kinase Inhibition Profiles (e.g., JAK-2, EGFR, BRAF)

The imidazole (B134444) scaffold is a common feature in many kinase inhibitors. Although specific data for this compound derivatives are not extensively available, studies on related imidazole-containing compounds highlight their potential as inhibitors of various kinases, including Janus kinase 2 (JAK-2), epidermal growth factor receptor (EGFR), and BRAF.

For instance, certain phenylacetamide-1H-imidazol-5-one derivatives have been shown to downregulate multiple tyrosine kinases, including members of the JAK family. nih.gov Furthermore, various imidazole derivatives have been reported to exhibit inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov The antiproliferative activity of many benzimidazole (B57391) derivatives, which are structurally analogous to imidazoles, has been linked to multi-target kinase inhibition. nih.gov These findings underscore the potential of the this compound core as a scaffold for the development of novel kinase inhibitors.

Compound ClassTarget KinaseActivity
Phenylacetamide-1H-imidazol-5-one DerivativesJAK family kinasesDownregulation
Imidazole DerivativesVEGFR-2Inhibition
Benzimidazole DerivativesMultiple kinasesInhibition

Serotonin (B10506) Receptor (e.g., 5-HT6R, 5-HT7R) Ligand Binding

Derivatives of 2-aminoimidazole have been identified as a promising class of antagonists for the serotonin 5-HT6 receptor (5-HT6R), a target of interest for cognitive disorders. nih.gov Structure-activity relationship studies have revealed that modifications to the 2-aminoimidazole core can lead to compounds with high affinity and selectivity for 5-HT6R over other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT7. nih.gov

While specific binding data for this compound derivatives at 5-HT6R and 5-HT7R are not widely reported, the established activity of related 2-aminoimidazoles suggests that this scaffold is a viable starting point for the design of selective serotonin receptor ligands. The introduction of a chloro substituent at the 5-position of the imidazole ring could potentially modulate the binding affinity and selectivity of these compounds.

Compound ClassTarget ReceptorBinding Profile
2-Aminoimidazole Derivatives5-HT6RAntagonists with high affinity and selectivity

Cyclin-Dependent Kinase (CDK8) Binding

The inhibition of cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex involved in transcriptional regulation, has emerged as a potential therapeutic strategy in oncology. While many reported CDK8 inhibitors are based on other heterocyclic scaffolds, the imidazole ring has been incorporated into the design of some potent kinase inhibitors. For example, compounds with an imidazo[1,2-a]pyridine (B132010) skeleton have been investigated as CDK9 inhibitors. nih.gov

Although direct evidence for the binding of this compound derivatives to CDK8 is limited, the known role of the broader imidazole class in kinase inhibition suggests that this scaffold could be explored for the development of novel CDK8 inhibitors. oncotarget.compatsnap.com Further research is needed to determine the specific structural requirements for potent and selective CDK8 inhibition within this chemical series.

In Vitro Biological Evaluation Methodologies

The preclinical evaluation of this compound derivatives often involves a variety of in vitro assays to characterize their biological activity. Cell-based assays are particularly crucial for determining their antiproliferative effects and elucidating their mechanisms of action.

Cell-Based Assays for Antiproliferative Activity

The antiproliferative activity of imidazole and benzimidazole derivatives has been extensively evaluated against a panel of human cancer cell lines. These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Studies on various substituted imidazole derivatives have demonstrated a range of cytotoxic activities. For example, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have shown potent antitumor activity against breast (MCF-7), colon (HCT-116), and hepatocellular (HepG2) carcinoma cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Similarly, some benzimidazole derivatives have shown significant antiproliferative effects against HCT-116 and MCF-7 cell lines. waocp.org The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis. nih.gov

Compound ClassCell LineAntiproliferative Activity (IC50)
5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thionesMCF-7, HCT-116, HepG2Low micromolar range
Benzimidazole DerivativesHCT-116, MCF-7Varied, with some in the low µg/mL range
Phenylacetamide-1H-imidazol-5-one DerivativesHCT116, HL60Nanomolar range
2,4,5-Triphenyl-1H-imidazole DerivativesA549 (lung carcinoma)Low µg/L range

Antimicrobial and Antifungal Susceptibility Testing

Derivatives of this compound have been investigated for their potential to combat microbial and fungal infections. The presence of the chloro and nitro groups in the imidazole ring is believed to contribute to their activity.

One study focused on the antimicrobial and antifungal properties of 5-chloro-1-methyl-4-nitroimidazole (B20735), a derivative of the core compound. researchgate.net This compound exhibited notable in vitro activity against various pathogens. The minimum bactericidal concentration (MBC) was determined for both fungal and bacterial isolates.

The antifungal assessment of 5-chloro-1-methyl-4-nitroimidazole demonstrated excellent activity against clinical strains of Candida albicans and Aspergillus niger, with a minimum bactericidal concentration (MBC) of 2.5 mg/mL. researchgate.net In terms of antibacterial action, the compound was effective against Pseudomonas aeruginosa and Klebsiella pneumoniae at an MBC of 4.0 mg/mL. researchgate.net

Another study on various 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones and related compounds highlighted that the introduction of chloro, bromo, hydroxyl, methoxy, and nitro groups to the imidazolinone framework enhanced both antibacterial and antifungal activities. nih.govresearchgate.net

Table 1: Antimicrobial and Antifungal Activity of 5-Chloro-1-methyl-4-nitroimidazole

MicroorganismActivity TypeMinimum Bactericidal Concentration (MBC) (mg/mL)Reference
Candida albicansAntifungal2.5 researchgate.net
Aspergillus nigerAntifungal2.5 researchgate.net
Pseudomonas aeruginosaAntibacterial4.0 researchgate.net
Klebsiella pneumoniaeAntibacterial4.0 researchgate.net

Antiprotozoal Efficacy Studies

The investigation of imidazole-based compounds for their efficacy against protozoal infections has been an active area of research. While specific studies on this compound derivatives are limited, research on structurally related benzimidazole and nitroimidazole derivatives provides valuable insights into their potential antiprotozoal activity.

A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which included compounds with a chlorine substituent at the 5-position of the benzimidazole ring, demonstrated potent activity against several protozoa. nih.govresearchgate.net These compounds yielded IC50 values in the nanomolar range against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, in some cases showing greater potency than the standard drug metronidazole. nih.govresearchgate.net

Furthermore, a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, including nitroimidazole-containing compounds, were evaluated for their in vitro and in vivo antiprotozoal activities against Trypanosoma brucei. mdpi.com Several of these nitroimidazole derivatives displayed submicromolar IC50 values against the bloodstream form of T. b. rhodesiense. mdpi.com One compound, in particular, exhibited a high cure rate in an acute mouse model of Human African Trypanosomiasis (HAT). mdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antiprotozoal agents.

Table 2: Antiprotozoal Activity of a Related 5-Chloro-Substituted Benzimidazole Derivative

CompoundProtozoan SpeciesIC50 ValueReference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-5-chloro-1H-benzimidazoleTrichomonas vaginalisNanomolar range nih.govresearchgate.net
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-5-chloro-1H-benzimidazoleGiardia intestinalisNanomolar range nih.govresearchgate.net
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-5-chloro-1H-benzimidazoleEntamoeba histolyticaNanomolar range nih.govresearchgate.net

Inflammatory Mediator Modulation Assays

Imidazole derivatives have been shown to modulate inflammatory pathways, suggesting their potential as anti-inflammatory agents. Research on various imidazole-containing compounds indicates that they can interfere with the production and activity of key inflammatory mediators.

One study on imidazole alkaloids demonstrated their ability to inhibit the pro-inflammatory functions of human neutrophils in vitro. nih.gov These alkaloids were found to reduce the production of reactive oxygen species (ROS), prevent the increase in intracellular calcium, decrease the density of cytosolic NF-κB, and inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov

Another study focused on a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives and their in vitro inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory cascade. acs.org Several of these compounds exhibited significant p38 MAP kinase inhibitory activity, with one compound showing an IC50 value of 403.57 ± 6.35 nM. acs.org

While these studies were not conducted on this compound derivatives specifically, they provide a strong rationale for investigating this class of compounds for their ability to modulate inflammatory mediators. The inhibition of pathways involving NF-κB, p38 MAP kinase, and pro-inflammatory cytokines are likely mechanisms through which such compounds could exert anti-inflammatory effects.

Table 3: In Vitro Anti-inflammatory Activity of Related Imidazole Derivatives

Compound ClassTarget/AssayEffectReference
Imidazole alkaloidsHuman neutrophilsInhibition of ROS production, intracellular Ca2+ increase, NF-κB, TNF-α, and IL-6 production nih.gov
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivativesp38 MAP kinaseInhibitory activity (IC50 = 403.57 ± 6.35 nM for the most active compound) acs.org

In Vivo Preclinical Studies (Mechanism-Focused)

Behavioral and Physiological Models for Neuropsychiatric Research

The imidazole scaffold is present in molecules that interact with the central nervous system. While specific in vivo studies on this compound derivatives in neuropsychiatric models are not widely reported, related compounds have been evaluated.

A preclinical study investigated an imidazole-linked heterocycle, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, for its potential in treating Alzheimer's disease. nih.gov In a mouse model of Alzheimer's disease (5xFAD), oral administration of this compound was found to ameliorate cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation. nih.gov

Another study explored the neuropharmacological actions of imidazole-4-acetic acid in mice and rats, indicating effects on the central nervous system. nih.gov These findings suggest that the imidazole core can be a valuable template for developing agents with neuropsychiatric applications. The introduction of a 5-chloro-2-amine substitution pattern could modulate these effects, warranting further investigation in relevant behavioral and physiological models.

Disease Model Efficacy in Animal Systems (e.g., cardiovascular system, inflammatory conditions)

The potential therapeutic effects of imidazole derivatives have been explored in various in vivo disease models, including those for cardiovascular and inflammatory conditions.

In the context of cardiovascular effects, a study on the imidazole derivative detomidine (B1200515) revealed that it acts as an agonist of central and peripheral alpha 2-adrenoceptors, leading to hypotensive and bradycardiac effects in rats and cats. nih.gov Another investigation into three benzimidazole derivatives found that they increased the force of contraction in isolated rat atria and augmented dp/dtmax in anesthetized cats, indicating positive inotropic effects. nih.gov

Regarding inflammatory conditions, imidazole alkaloids have demonstrated in vivo anti-inflammatory properties by inhibiting carrageenan-induced inflammatory hypernociception and reducing myeloperoxidase (MPO) levels in mice. nih.gov This suggests that these compounds can modulate the activation and accumulation of neutrophils at the site of inflammation. nih.gov Similarly, a study on indazole derivatives, which are structurally related to imidazoles, showed that they significantly inhibited carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.govresearchgate.net

A study on novel 1H-imidazol-2-amine derivatives as vascular adhesion protein-1 (VAP-1) inhibitors found that one orally administered compound markedly inhibited ocular permeability in streptozotocin-induced diabetic rats, suggesting its potential for treating diabetic macular edema. nih.gov

Mechanistic Investigations in Preclinical Models

Understanding the in vivo mechanisms of action is crucial for the development of new therapeutic agents. For imidazole derivatives, preclinical studies have begun to elucidate their pharmacological pathways.

The anti-inflammatory effects of imidazole alkaloids in vivo appear to be mediated through the modulation of neutrophil activity. nih.gov By reducing the accumulation of these immune cells at the inflammatory site, these compounds can dampen the inflammatory response.

The cardiovascular effects of the imidazole derivative detomidine are attributed to its agonistic activity at central alpha 2-adrenoceptors. nih.gov This central mechanism leads to a reduction in blood pressure and heart rate.

For the anti-inflammatory indazole derivatives, in vitro assays complementing the in vivo findings suggest that their mechanism involves the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines (TNF-α and IL-1β), and free radicals. nih.govresearchgate.net This multi-target action likely contributes to their observed efficacy in animal models of inflammation.

In a mouse model of Alzheimer's disease, the therapeutic effects of an imidazole-linked heterocycle were associated with a reduction in neuroinflammation markers, pointing to an anti-inflammatory mechanism within the central nervous system. nih.gov

Medicinal Chemistry Principles and Structure Activity Relationship Sar Studies

The Imidazole (B134444) Core as a Privileged Pharmacophore

The imidazole ring is a prominent heterocyclic structure in medicinal chemistry, frequently referred to as a "privileged pharmacophore." This designation stems from its ability to interact with a wide array of biological targets with high affinity. The imidazole nucleus is a five-membered aromatic ring containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This dual functionality allows it to form multiple, specific interactions within the binding pockets of proteins, such as enzymes and receptors.

The versatility of the imidazole core is evident in its presence in numerous natural products and synthetic drugs. Its unique electronic properties, including its aromaticity and the ability of its nitrogen atoms to be protonated at physiological pH, contribute to its favorable pharmacokinetic and pharmacodynamic profiles. The 2-aminoimidazole moiety, in particular, is a key structural element in various marine alkaloids that exhibit a broad spectrum of biological activities, making it a compelling starting point for the design of novel therapeutic agents.

Bioisosteric Design and Analogue Development

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. This approach aims to enhance potency, selectivity, or metabolic stability, or to reduce toxicity. The 2-aminoimidazole scaffold is recognized as a bioisostere for several important functional groups, including guanidine, acylguanidine, and benzamidine. This mimicry allows medicinal chemists to design analogs that retain the key binding interactions of the parent molecule while potentially offering improved drug-like properties.

In the context of 5-chloro-1H-imidazol-2-amine, analogue development would involve systematic modifications at various positions of the molecule. This includes:

Substitution on the amino group: Introducing different alkyl or aryl substituents to probe for additional binding interactions.

Modification of the imidazole ring: Exploring the effects of different substituents at other positions on the ring to modulate electronic properties and steric bulk.

Replacement of the chloro group: Investigating other halogens or functional groups to fine-tune the molecule's electronic and lipophilic character.

This systematic approach allows for the development of a comprehensive SAR, providing insights into the key structural features required for biological activity.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of drugs, as biomolecules such as proteins and nucleic acids are chiral. The differential interaction of enantiomers with their biological targets can lead to significant differences in potency, efficacy, and toxicity. While this compound itself is not chiral, the introduction of a chiral center through substitution on the imidazole ring or the amino group would result in enantiomers that could exhibit distinct pharmacological profiles.

For instance, the development of chiral 2-aminobenzimidazole (B67599) derivatives has demonstrated the importance of stereochemistry in achieving enantioselective catalysis. In a therapeutic context, one enantiomer of a chiral 2-aminoimidazole analog might fit optimally into a receptor's binding site, leading to a strong biological response, while the other enantiomer may bind with lower affinity or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the stereochemical requirements for activity and for developing safer and more effective drugs.

Impact of Chloro-Substitution on Receptor Selectivity and Binding Affinity

The presence of a chlorine atom at the 5-position of the imidazole ring has a profound impact on the physicochemical properties of this compound, which in turn influences its interaction with biological targets. The chloro group is an electron-withdrawing group, which can modulate the pKa of the imidazole nitrogens and the 2-amino group, thereby affecting their ionization state at physiological pH and their ability to participate in hydrogen bonding.

Furthermore, the chloro substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a receptor. The size and position of the chloro group also introduce steric constraints that can influence the molecule's preferred conformation and its fit within a binding site. These steric and electronic effects can lead to enhanced receptor selectivity and binding affinity compared to the unsubstituted parent compound. SAR studies of halogenated benzimidazoles and other heterocyclic compounds have often shown that the position and nature of the halogen substituent are critical for optimizing biological activity. mdpi.comnih.gov

The following table illustrates the general effects of chloro-substitution on molecular properties relevant to receptor binding:

PropertyImpact of Chloro-SubstitutionRationale
Lipophilicity IncreaseThe non-polar nature of the C-Cl bond increases the overall hydrophobicity of the molecule.
Electronic Nature Electron-withdrawingThe high electronegativity of chlorine pulls electron density from the imidazole ring.
Steric Profile Increased BulkThe van der Waals radius of chlorine is larger than that of hydrogen, introducing steric hindrance.
Hydrogen Bonding Modified Acidity/BasicityThe electron-withdrawing effect can alter the pKa of nearby acidic or basic centers.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel compounds and guide the design of more potent analogs.

For a series of this compound derivatives, a QSAR study would involve the synthesis of a library of analogs with diverse substituents and the measurement of their biological activity. Molecular descriptors for each compound would then be calculated and used to build a predictive model.

A hypothetical QSAR equation might take the form:

log(1/C) = a(logP) - b(logP)^2 + c(σ) + d(Es) + e

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a certain effect).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

σ is the Hammett electronic parameter (a measure of the electronic effect of a substituent).

Es is the Taft steric parameter (a measure of the steric bulk of a substituent).

a, b, c, d, e are coefficients determined by regression analysis.

QSAR studies on related heterocyclic systems, such as benzimidazoles, have successfully identified key molecular properties that govern their biological activity. nih.govnih.gov Such models can be invaluable in prioritizing the synthesis of new analogs and accelerating the drug discovery process.

Patent Landscape and Intellectual Property Analysis in Imidazole 2 Amine Research

Trends in Patent Applications for 5-Chloro-1H-Imidazol-2-Amine Scaffolds

Direct patent applications for the this compound molecule itself are scarce, as it is primarily regarded as a key intermediate or starting material. However, a clear trend is observable in the increasing number of patents for complex molecules that incorporate this or a very similar scaffold. The primary driver of this trend is the pursuit of kinase inhibitors, a major class of drugs for treating cancer and inflammatory diseases.

A significant area of focus is the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. nih.govnih.gov IRAK-4 is a critical serine/threonine kinase involved in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. patsnap.com Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory disorders like rheumatoid arthritis and lupus, as well as certain cancers, particularly those with MYD88 mutations like diffuse large B-cell lymphoma. google.comnih.gov

Major pharmaceutical and biotechnology companies have been highly active in filing patents for IRAK-4 inhibitors. Notable assignees in this space include:

Nimbus Therapeutics: This company has a significant patent portfolio describing various scaffolds for IRAK-4 inhibition, highlighting the intense research in this area. ebrary.netnimbustx.com

Genentech, Inc.: A key player in oncology and immunology, Genentech has also been developing potent and selective IRAK-4 inhibitors. citeline.comnih.gov

Pfizer, Inc.: Pfizer has advanced IRAK-4 inhibitors into clinical trials, indicating the therapeutic promise and commercial interest in this target. nih.gov

The patent applications from these entities often claim large Markush structures, aiming to cover a broad chemical space around a core pharmacophore. The recurring presence of substituted imidazole (B134444) rings in these claims underscores the value of intermediates like this compound in constructing these next-generation therapeutics. The trend points towards continued innovation in modulating the IRAK-4 pathway, with the 5-chloro-imidazole scaffold being a key component in the design of new chemical entities. wipo.int

Analysis of Key Patented Derivatives and Their Claims

While specific patents detailing the direct use of this compound are often part of larger, more complex synthesis routes disclosed deep within the patent text, the analysis of patents for related structures reveals the nature of the innovations. The claims typically revolve around novel compounds, pharmaceutical compositions containing them, and their use in treating specific medical conditions.

IRAK-4 Inhibitors: Recent patent applications, such as WO2023152349A1, describe complex indazole derivatives that function as IRAK-4 inhibitors for treating inflammatory diseases, autoimmune diseases, and cancer. google.comgoogleapis.com The claims in these patents cover compounds with intricate heterocyclic systems designed to fit into the ATP-binding pocket of the kinase. While not explicitly starting from this compound in the provided examples, the synthesis of the varied imidazole-containing moieties described often relies on foundational building blocks of this type. The core innovation claimed is the final molecule's ability to potently and selectively inhibit IRAK-4. google.com

PROTAC® Protein Degraders: Another cutting-edge area is the development of proteolysis-targeting chimeras (PROTACs) for IRAK-4. Patents like WO2024020522A1 and WO2022174268A1 disclose heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to the IRAK-4 protein, leading to its targeted degradation. google.comgoogle.com These molecules consist of an IRAK-4 binding ligand and an E3 ligase ligand, joined by a linker. The imidazole core is a candidate for the IRAK-4 binding portion of these degraders. The claims in these patents are directed at the novel bifunctional compounds and their use in targeted protein degradation, a therapeutic modality with significant potential.

The table below summarizes representative patented derivatives and their associated claims, illustrating the therapeutic focus.

Patent/CompanyDerivative ClassTherapeutic ClaimKey Structural Features
Genentech/Pfizer Fused Biaryl & Benzolactam InhibitorsTreatment of immunological diseases (e.g., rheumatoid arthritis, psoriasis) nih.govComplex, multi-ring systems designed for high selectivity and oral bioavailability. nih.gov
Nimbus Therapeutics Thiazolo-pyrimidinesTreatment of autoimmune disorders and oncological indications ebrary.netFused heterocyclic cores with diverse substitutions to optimize potency and pharmacokinetic properties. ebrary.net
Kymera Therapeutics IRAK-4 Degraders (PROTACs)Targeted degradation of IRAK-4 for treating cancer and inflammatory disorders google.comHeterobifunctional compounds linking an IRAK-4 binder to an E3 ligase ligand. google.com

Academic Research Contributions to Patentable Innovations

The development of complex, patented molecules is built upon a foundation of academic research. While a direct, linear path from a specific academic paper to a particular patent for a this compound derivative is not always clear, the contribution of academia is crucial in several ways:

Development of Synthetic Methodologies: Academic laboratories are at the forefront of discovering and optimizing new chemical reactions. Research into the synthesis of functionalized imidazoles, including methods for controlled halogenation and amination, provides the essential tools that medicinal chemists in industry use to construct novel drug candidates. nih.govsemanticscholar.org For instance, developing regioselective reactions on the imidazole ring is a non-trivial challenge that academic research helps to solve.

Target Identification and Validation: Fundamental biological research, often conducted in academic institutions, is responsible for identifying and validating new drug targets like IRAK-4. patsnap.com Studies elucidating the role of IRAK-4 in disease pathways provide the biological rationale for initiating large-scale drug discovery programs in the pharmaceutical industry.

Privileged Scaffold Concept: The very idea of the imidazole ring as a "privileged scaffold" in medicinal chemistry stems from decades of academic and industrial research demonstrating its ability to interact with a wide range of biological targets, particularly kinases. mdpi.comnih.gov This collective knowledge, built from countless publications, guides the design of new inhibitors. Academic studies on structure-activity relationships (SAR) of various imidazole derivatives contribute to a deeper understanding of how to modify the scaffold to achieve desired biological effects. researchgate.net

Future Research Trajectories and Interdisciplinary Challenges

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 5-chloro-1H-imidazol-2-amine and its derivatives is geared towards improving efficiency, sustainability, and molecular diversity. Current research on related imidazole (B134444) compounds highlights several promising avenues. One key area is the adoption of green chemistry principles. For instance, a sustainable approach has been demonstrated for the synthesis of a 2-amino imidazole derivative using a deep eutectic solvent (DES) composed of cholinium chloride and urea. mdpi.com This method not only provides a high yield (91%) but also allows for the recycling of the solvent system, presenting an eco-friendly alternative to conventional organic solvents. mdpi.com

Another significant trajectory is the development of one-pot, multi-component reactions. These reactions are inherently efficient as they combine several synthetic steps into a single operation, reducing time, waste, and resource consumption. Various catalysts, including L-proline, citric acid, and zinc oxide, have been effectively used to synthesize diverse tri- and tetra-substituted imidazoles. semanticscholar.org Such methodologies could be adapted for the this compound core to rapidly generate libraries of novel compounds for screening.

Furthermore, exploring unconventional reaction pathways, such as the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, offers a metal-free method to access 2-substituted 1H-imidazole derivatives. mdpi.com This strategy involves an intramolecular cyclization followed by ring-opening, showcasing the potential for innovative chemical transformations to build upon the imidazole scaffold. mdpi.com

Synthetic MethodologyKey FeaturesPotential Advantages for this compound
Green Synthesis using Deep Eutectic Solvents (DES) Use of biodegradable, recyclable solvents like ChCl/urea. mdpi.comReduced environmental impact, potentially high yields, and improved safety profile. mdpi.com
One-Pot Multi-Component Reactions Combines multiple reactants in a single step with catalysts like L-proline or ZnO. semanticscholar.orgIncreased efficiency, reduced waste, and rapid generation of diverse derivatives. semanticscholar.org
Denitrogenative Transformation of Triazoles Metal-free, acid-mediated ring transformation of 5-amino-1,2,3-triazoles. mdpi.comProvides novel synthetic routes to complex derivatives under mild conditions. mdpi.com

Application of Advanced Computational Tools for Rational Design

Computational chemistry is poised to play a pivotal role in the rational design of novel therapeutics based on the this compound structure. In silico techniques are crucial for predicting molecular properties and guiding synthetic efforts, thereby saving significant time and resources.

Molecular docking is a primary tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. Studies on imidazole-thiazole hybrids and N-substituted benzimidazole (B57391) derivatives have successfully used molecular docking to identify potential biological targets, such as dihydrofolate reductase and vascular endothelial growth factor receptor 2 (VEGFR2), and to understand structure-activity relationships. nih.govresearchgate.net This approach allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

Another critical application is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Online tools like SwissADME are frequently employed to evaluate pharmacokinetic profiles and ensure that designed molecules adhere to criteria like Lipinski's rule of five, which predicts drug-likeness. nih.govsciencescholar.us By filtering out compounds with predicted poor ADMET profiles early in the discovery process, researchers can focus on candidates with a higher probability of clinical success. sciencescholar.us These predictive models are essential for optimizing the this compound scaffold for therapeutic applications.

Computational ToolApplicationPurpose in Rational Design
Molecular Docking Simulates the interaction between a small molecule and a protein target. researchgate.netPredicts binding affinity, identifies key interactions, and guides the design of more potent inhibitors. researchgate.netrsc.org
ADMET Prediction Calculates pharmacokinetic and toxicity properties (e.g., Lipinski's rule of five). sciencescholar.usPrioritizes compounds with favorable drug-like properties and minimizes late-stage failures. sciencescholar.us
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity.Develops predictive models to design new derivatives with enhanced activity.

Identification of Underexplored Biological Targets and Pathways

The therapeutic potential of this compound is largely dependent on identifying and validating its biological targets. While the imidazole scaffold is known for a wide range of biological activities, many potential targets remain underexplored. longdom.org Future research must focus on systematically screening this compound and its derivatives against diverse protein families to uncover novel mechanisms of action.

Computational studies have pointed to human topoisomerase I as a probable target for certain benzimidazole derivatives, suggesting a potential avenue for developing anticancer agents. nih.gov Similarly, related heterocyclic systems have been investigated as inhibitors of vascular endothelial growth factor receptors (VEGFR-2) and the KRAS/Wnt signaling pathway, both of which are critical in angiogenesis and cancer progression. rsc.orgnih.gov

The broad-spectrum activity of imidazoles also extends to infectious diseases. Derivatives have been evaluated against viral targets for Dengue, Hepatitis B, and HIV, highlighting the scaffold's versatility. nih.gov Furthermore, targets like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), relevant to metabolic disorders, have been explored for other benzimidazole compounds. rrpharmacology.ru A comprehensive screening approach, combining high-throughput biological assays with chemoproteomics, will be essential to map the full range of pathways modulated by this compound and to identify novel therapeutic opportunities.

Development of Multi-Targeting Hybrid Compounds

A prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential to act on multiple biological targets. nih.gov This approach can lead to enhanced efficacy, overcome drug resistance, and provide novel therapeutic profiles. researchgate.net The this compound scaffold is an excellent candidate for inclusion in such hybrid structures.

Researchers have successfully created hybrid compounds by combining imidazole or benzimidazole cores with other biologically active moieties. Examples include:

Quinoline-Imidazole Hybrids: These have been designed as dual- or multi-targeting agents with both anticancer and antimicrobial activities. researchgate.netmdpi.com

Benzofuran-Imidazole Hybrids: A series of these compounds were developed and evaluated as potent anticancer agents. nih.gov

Phthalazine-Imidazole Hybrids: The combination of these two pharmacophores has been explored to create novel chemical entities. nih.gov

PROTACs: A proteolysis-targeting chimera (PROTAC) was developed by incorporating a 1-methyl-2-nitro-1H-imidazol-5-yl methyl group to target protein degradation in cancer cells. mdpi.com

The design of these hybrids aims to synergize the pharmacological actions of each component. nih.gov Future work should focus on the rational design of hybrids incorporating the this compound core with other pharmacophores known to modulate targets in oncology, infectious diseases, or metabolic disorders, thereby creating innovative multi-targeting drug candidates.

Integration of Artificial Intelligence and Machine Learning in Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These technologies can analyze vast and complex datasets to accelerate key stages of the drug discovery pipeline. mdpi.comharvard.edu

ML algorithms are powerful tools for building predictive models. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives before they are synthesized. nih.gov Automated Machine Learning (AutoML) methods can be used to efficiently build and optimize models for predicting ADMET properties, helping to guide the design of compounds with more favorable pharmacokinetic profiles. nih.gov

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be employed for the de novo design of molecules. nih.gov These algorithms can generate novel molecular structures, based on the imidazole core, that are optimized for specific biological activities and desired physicochemical properties. nih.gov By harnessing AI and ML, researchers can explore chemical space more effectively, predict compound behavior with greater accuracy, and ultimately reduce the time and cost associated with bringing a new drug to market. nih.govwiley-vch.de

AI/ML ApplicationDescriptionImpact on Discovery
Predictive Modeling (QSAR, AutoML) Uses algorithms (e.g., SVM, Random Forest) to predict activity and ADMET properties. nih.govnih.govAccelerates lead optimization by prioritizing compounds with the highest potential for success. nih.gov
Generative Models (e.g., GANs) Algorithms that can generate novel molecular structures with desired properties. nih.govEnables the de novo design of optimized drug candidates, expanding beyond known chemical space. nih.gov
Target Identification Analyzes large-scale biomedical data to uncover hidden relationships between drugs, targets, and diseases. nih.govHelps identify novel and unexplored biological targets for the this compound scaffold.

Q & A

Q. How can the structure of 5-chloro-1H-imidazol-2-amine be confirmed after synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Compare observed N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) with reference data for structurally similar imidazole derivatives .
    • NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~5 ppm). ¹³C NMR should confirm the imidazole ring carbons and chlorine-substituted carbon (δ ~125–140 ppm) .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl against theoretical values (e.g., C₄H₅ClN₃: C 35.46%, H 3.72%, N 31.00%, Cl 26.14%) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in a dry, cool environment (≤25°C) in airtight containers to prevent hydrolysis .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid heat sources due to potential decomposition .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Condensation Reactions : React 5-chloroimidazole-2-carbonitrile with ammonia under high-pressure conditions .
  • Cyclization : Use chloroacetyl chloride with thiourea derivatives in the presence of triethylamine to form the imidazole core .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Include exact exchange terms to improve accuracy in thermochemical properties .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation environments and predict reactivity in aqueous/organic media.

Q. What crystallographic techniques resolve hydrogen-bonding patterns in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Refine data using SHELXL (for small molecules) to model hydrogen bonds between amine (–NH₂) and chloro groups. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings .
  • Visualization : Generate ORTEP diagrams (ORTEP-III) to display thermal ellipsoids and hydrogen-bonding networks .

Q. How can researchers address contradictory data in synthesis optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.
  • Statistical Validation : Apply ANOVA to compare results from multiple trials. Cross-validate spectroscopic and chromatographic data (e.g., HPLC purity vs. NMR integration) .

Q. What mechanistic insights explain substituent effects on reactivity in imidazole derivatives?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates. For example, electron-withdrawing groups (e.g., –Cl) reduce nucleophilicity at the 2-position, slowing alkylation .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track regioselectivity in substitution reactions .

Notes

  • For advanced crystallography, combine SHELX refinement with ORTEP visualization for publication-ready figures.
  • Safety protocols align with GHS standards referenced in SDS documents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.